molecular formula C12H15ClN4 B1461474 2-(5-chloropentyl)-5-phenyl-2H-1,2,3,4-tetrazole CAS No. 1094667-82-9

2-(5-chloropentyl)-5-phenyl-2H-1,2,3,4-tetrazole

Cat. No. B1461474
CAS RN: 1094667-82-9
M. Wt: 250.73 g/mol
InChI Key: KLTAEEQNYXRJGP-UHFFFAOYSA-N
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Description

2-(5-chloropentyl)-5-phenyl-2H-1,2,3,4-tetrazole (C5PT) is an organic compound with the formula C5H6ClN5. It is a member of the tetrazole family, which is a group of five-membered nitrogen-containing heterocycles. C5PT has a wide range of applications in the fields of chemistry, biology, and medicine. It is used as a reagent in organic synthesis, as a catalyst in the production of antibiotics, and as a therapeutic agent in the treatment of certain diseases.

Scientific Research Applications

  • Structural and Molecular Docking Studies : Tetrazole derivatives have been studied for their structural properties using X-ray crystallography. These studies reveal the planar nature of tetrazole rings and the lack of conjugation with aryl rings. Molecular docking studies explore the interaction of tetrazole compounds within enzyme active sites, providing insights for potential pharmaceutical applications (Al-Hourani et al., 2015).

  • Corrosion Inhibition : Tetrazole derivatives, including 1,2,3,4-tetrazole, have been investigated as corrosion inhibitors on metal surfaces in acidic mediums. Theoretical investigations using Density Functional Theory (DFT) and Monte Carlo simulations aid in understanding the adsorption behavior of these inhibitors, showing their potential in protecting metals like copper (Bourzi et al., 2020).

  • Antimicrobial Activity : Some tetrazole derivatives have been synthesized and screened for antimicrobial activity. Studies have identified specific compounds with promising antibacterial and antifungal activities, highlighting the potential of tetrazole derivatives in developing new antimicrobial agents (Mohite & Bhaskar, 2010).

  • Electron Attachment and Reactivity : Research on electron-induced reactivity of tetrazole derivatives has shown how molecular structure influences reactivity, such as dissociative electron attachment. These findings have implications in understanding the chemical behavior of these compounds under various conditions (Luxford et al., 2021).

  • Synthesis and Application in Medicinal Chemistry : Tetrazoles are used as metabolically stable isosteres in medicinal chemistry. Their synthesis and functionalization have wide applications in drug design due to their similarity in acidity to carboxylic acids but with higher lipophilicity and metabolic resistance. This makes them important in the development of new pharmaceutical compounds (Roh et al., 2012).

  • Use in Material Sciences : Tetrazole derivatives have been explored in material sciences, for instance, in the synthesis of novel liquid crystals. These compounds demonstrate interesting properties like mesogenic behavior, which could have applications in the development of new materials (Tariq et al., 2013).

properties

IUPAC Name

2-(5-chloropentyl)-5-phenyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN4/c13-9-5-2-6-10-17-15-12(14-16-17)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTAEEQNYXRJGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-chloropentyl)-5-phenyl-2H-1,2,3,4-tetrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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